

Sulfo-Cy5.5 Azide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sulfo-Cy5.5 Azide

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For Researchers, Scientists, and Drug Development Professionals

Sulfo-Cy5.5 Azide is a water-soluble, far-red fluorescent dye that has become an indispensable tool in biological research and drug development. Its exceptional properties, including high water solubility, intense fluorescence, and a bioorthogonal azide handle, make it ideal for the precise labeling and tracking of biomolecules. This technical guide provides an in-depth overview of the structure, properties, and applications of **Sulfo-Cy5.5 Azide**, complete with detailed experimental protocols and data presentation.

Core Properties and Structure

Sulfo-Cy5.5 Azide belongs to the cyanine dye family, known for their high molar extinction coefficients and photostability. The "Sulfo" prefix indicates the presence of sulfonate groups, which impart excellent water solubility, a critical feature for bioconjugation reactions in aqueous environments without the need for organic co-solvents.[1][2] The "Cy5.5" designation refers to its spectral properties, with excitation and emission maxima in the far-red region of the spectrum, minimizing background autofluorescence from biological samples.[1][3] The key functional group is the azide (-N₃), which allows for its participation in highly specific and efficient "click chemistry" reactions.[4]

Chemical Structure and Formula:

The chemical formula for **Sulfo-Cy5.5 Azide** is C₄₄H₅₀N₆O₁₃S₄, and its molecular weight is approximately 999.16 g/mol .

Quantitative Data Summary

The following tables summarize the key quantitative data for **Sulfo-Cy5.5 Azide**, providing a quick reference for experimental planning.

Table 1: Physicochemical Properties of **Sulfo-Cy5.5 Azide**

Property	Value	Reference(s)
Molecular Formula	C44H50N6O13S4	
Molecular Weight	999.16 g/mol	
Solubility	Water, DMSO, DMF	
Purity	>90% (typical)	
Storage Conditions	-20°C, protected from light	

Table 2: Spectroscopic Properties of **Sulfo-Cy5.5 Azide**

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	~673-678 nm	
Emission Maximum (λ_{em})	~694-707 nm	
Molar Extinction Coefficient	~190,000 cm ⁻¹ M ⁻¹	

Experimental Protocols

The primary application of **Sulfo-Cy5.5 Azide** is the fluorescent labeling of biomolecules via click chemistry. This bioorthogonal reaction involves the specific and efficient coupling of the azide group on the dye with an alkyne-functionalized biomolecule. The two main types of click chemistry reactions used are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Detailed Protocol: Labeling of an Alkyne-Modified Protein with **Sulfo-Cy5.5 Azide** via CuAAC

This protocol provides a general framework for the copper-catalyzed click chemistry labeling of a protein that has been metabolically or chemically modified to contain an alkyne group.

Materials:

- Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.0-7.5. Note: Avoid buffers containing primary amines like Tris.
- **Sulfo-Cy5.5 Azide**
- Anhydrous Dimethyl sulfoxide (DMSO)
- Copper(II) sulfate (CuSO_4) solution (e.g., 20 mM in water)
- Reducing agent solution (e.g., 50 mM sodium ascorbate in water, freshly prepared)
- Copper chelating ligand solution (e.g., 100 mM Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water)
- Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)
- Nuclease-free water

Procedure:

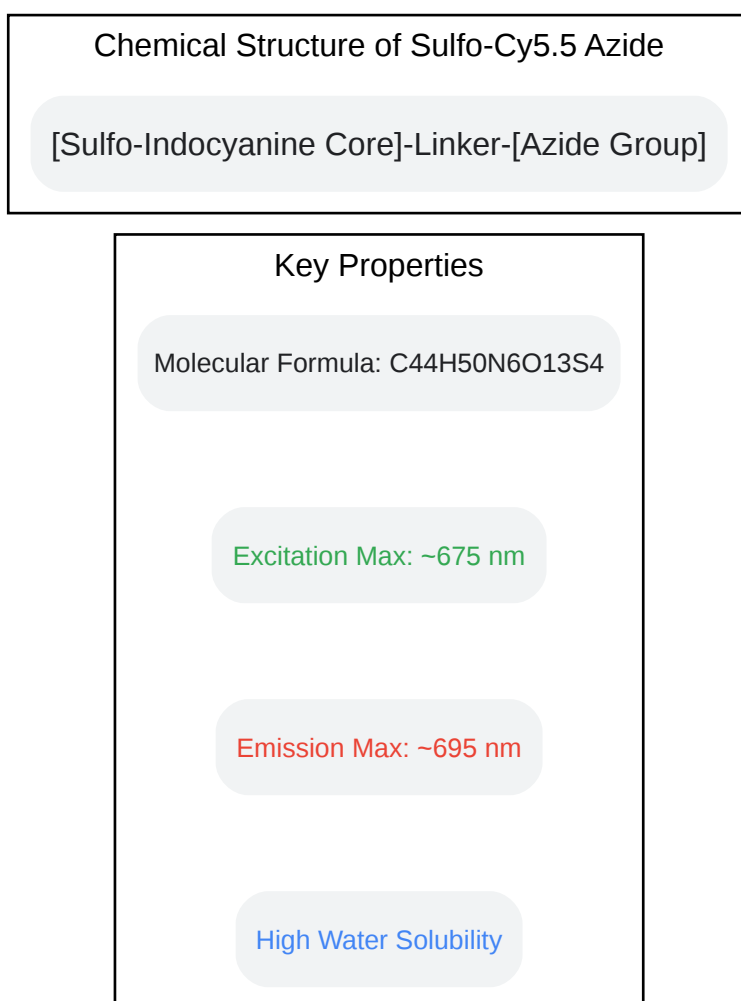
- Preparation of Stock Solutions:
 - Prepare a 10 mM stock solution of **Sulfo-Cy5.5 Azide** in anhydrous DMSO.
 - Prepare fresh a 50 mM stock solution of sodium ascorbate in nuclease-free water immediately before use.
- Reaction Setup:
 - In a microcentrifuge tube, combine the following reagents in order:
 - Alkyne-modified protein (e.g., 1 mg at 2-10 mg/mL in PBS)
 - **Sulfo-Cy5.5 Azide** stock solution (use a 5 to 20-fold molar excess over the protein)

- THPTA solution (to a final concentration of 1-5 mM)
- CuSO₄ solution (to a final concentration of 0.1-1 mM)
- Vortex the mixture gently.
- Initiation of the Click Reaction:
 - Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.
 - Gently vortex the tube to ensure thorough mixing.
- Incubation:
 - Incubate the reaction mixture at room temperature for 1-2 hours, protected from light. For some proteins, incubation at 4°C overnight may be beneficial.
- Purification of the Labeled Protein:
 - Remove the unreacted **Sulfo-Cy5.5 Azide** and other reaction components by size-exclusion chromatography.
 - Equilibrate a Sephadex G-25 column with PBS.
 - Apply the reaction mixture to the column.
 - Elute the labeled protein with PBS. The brightly colored, labeled protein will typically elute first, followed by the smaller, unreacted dye molecules.
 - Collect the fractions containing the labeled protein.
- Characterization:
 - Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated from the absorbance of the purified conjugate at 280 nm (for the protein) and ~675 nm (for Sulfo-Cy5.5).

- Analyze the labeled protein by SDS-PAGE to confirm conjugation and purity. The labeled protein should show a fluorescent band at the expected molecular weight.

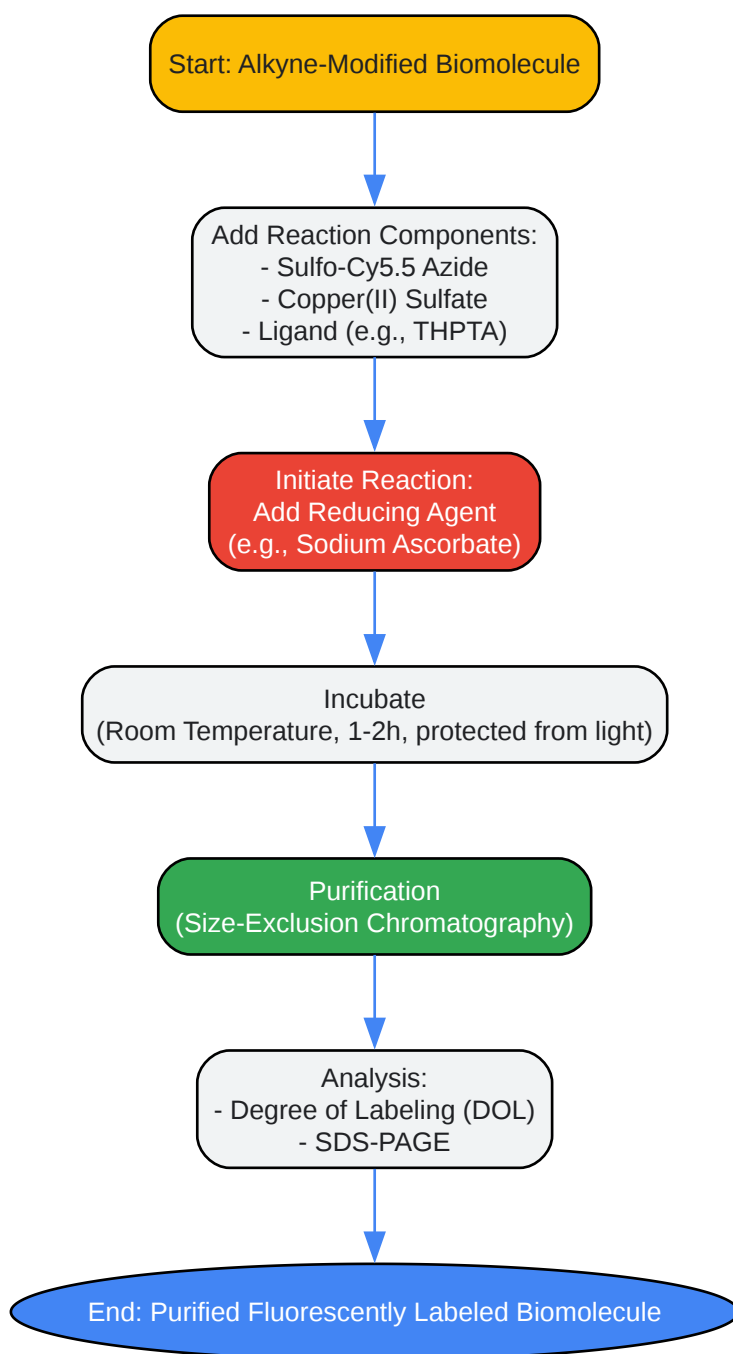
Mandatory Visualizations

The following diagrams illustrate the core concepts and workflows associated with the use of **Sulfo-Cy5.5 Azide**.



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Caption: Core Structure and Key Properties of **Sulfo-Cy5.5 Azide**.



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Caption: Experimental Workflow for Labeling Biomolecules with **Sulfo-Cy5.5 Azide**.

Applications in Research and Drug Development

The unique characteristics of **Sulfo-Cy5.5 Azide** make it a valuable reagent in a wide range of applications for researchers, scientists, and drug development professionals:

- **Fluorescence Microscopy and Cellular Imaging:** Its far-red emission is ideal for high-contrast imaging of cells and tissues with minimal autofluorescence, enabling the visualization of labeled proteins, glycans, or nucleic acids within their native cellular environment.
- **In Vivo Imaging:** The long-wavelength excitation and emission of Sulfo-Cy5.5 allow for deeper tissue penetration, making it suitable for non-invasive imaging in small animal models to track the biodistribution of labeled drugs or biomolecules.
- **Flow Cytometry:** The bright fluorescence of Sulfo-Cy5.5 provides a strong signal for the detection and quantification of labeled cells or subcellular components.
- **Drug Discovery and Development:** **Sulfo-Cy5.5 Azide** can be used to fluorescently tag small molecule drug candidates, allowing for the study of their uptake, localization, and target engagement within cells. This is particularly useful in the development of targeted therapies and antibody-drug conjugates.
- **Proteomics and Glycomics:** By metabolically incorporating alkyne-modified sugars or amino acids, researchers can use **Sulfo-Cy5.5 Azide** to specifically label and identify newly synthesized proteins or glycans, providing insights into cellular metabolism and disease states.

In conclusion, **Sulfo-Cy5.5 Azide** is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its superior optical properties and bioorthogonal reactivity enable a wide array of applications in fundamental biological research and the development of new therapeutic and diagnostic agents.

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- To cite this document: BenchChem. [Sulfo-Cy5.5 Azide: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1433221#sulfo-cy5-5-azide-structure-and-formula]

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